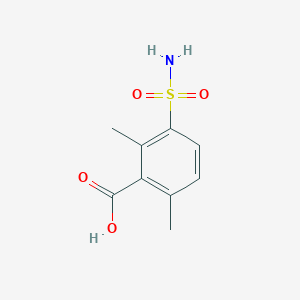

2,6-Dimethyl-3-sulfamoylbenzoic acid

Description

Historical Context and Evolution of Substituted Benzoic Acid Derivatives in Synthetic Paradigms

The journey of benzoic acid and its derivatives is a reflection of the evolution of organic chemistry itself. Initially discovered in the 16th century through the dry distillation of gum benzoin (B196080), a vegetable resin, its true chemical nature remained a mystery for centuries. wikipedia.orgbritannica.comnewworldencyclopedia.orgchemeurope.com The structure of benzoic acid was eventually determined in 1832. chemeurope.com

Early production methods were reliant on natural sources or involved harsh chemical processes, such as the hydrolysis of benzotrichloride (B165768) with calcium hydroxide. wikipedia.orgnewworldencyclopedia.orgchemeurope.com These early methods often yielded products with significant chlorinated impurities. wikipedia.orgnewworldencyclopedia.org A major shift occurred with the development of commercial processes for the partial oxidation of toluene (B28343) using oxygen, catalyzed by cobalt or manganese salts. wikipedia.orgbritannica.comnewworldencyclopedia.org This method, noted for its high yield and use of inexpensive raw materials, remains the primary industrial route for production. newworldencyclopedia.org

In the laboratory, the synthesis of benzoic acid derivatives has been a fundamental part of pedagogical chemistry, employing methods like the hydrolysis of nitriles and amides, the carboxylation of Grignard reagents, and the oxidation of various benzyl (B1604629) compounds. wikipedia.orgyoutube.com The discovery of benzoic acid's antifungal properties in 1875 by Salkowski marked its entry into practical applications, leading to its widespread use as a food preservative. wikipedia.orgchemeurope.com Beyond this, benzoic acid and its substituted forms have become indispensable precursors for a vast array of organic substances, including dyes, plastics, insect repellents, and a multitude of pharmaceutical agents. britannica.compreprints.org

| Date/Era | Milestone | Significance |

|---|---|---|

| 16th Century | Discovery | First described via dry distillation of gum benzoin by figures such as Nostradamus. wikipedia.orgnewworldencyclopedia.orgpreprints.org |

| 1832 | Structure Elucidation | Justus von Liebig and Friedrich Wöhler determined the chemical structure. chemeurope.com |

| c. 1860 | First Synthetic Preparation | Synthesized from coal tar derivatives, moving away from reliance on natural resins. britannica.com |

| 1875 | Antifungal Properties Discovered | Salkowski's discovery led to its use as a preservative in foods and other products. wikipedia.orgchemeurope.com |

| 20th Century | Modern Industrial Synthesis | Development of the catalytic oxidation of toluene, enabling large-scale, high-yield production. wikipedia.orgnewworldencyclopedia.org |

Significance of the Sulfamoyl Moiety in Chemical Design

The sulfamoyl group (-SO₂NH₂) is a cornerstone functional group in medicinal chemistry, primarily due to its presence in the sulfonamide class of drugs. researchgate.net Commonly known as "sulfa drugs," these synthetic antimicrobial agents were the first to be widely and effectively used to combat systemic bacterial infections, revolutionizing medicine before the advent of penicillin. researchgate.netajchem-b.com

The significance of the sulfamoyl moiety extends far beyond its historical role in antibiotics. It is considered a "privileged" scaffold in drug design, imparting a range of desirable physicochemical and pharmacological properties. patsnap.com One of its key features is its role as a bioisostere of the carboxylic acid group. researchgate.netzu.ac.ae This means it can often replace a carboxylic acid in a molecule while maintaining or enhancing biological activity, a strategy used in the development of various therapeutic agents. researchgate.netnih.govresearchgate.netcardiff.ac.uk

The sulfamoyl group's utility stems from several key characteristics:

Hydrogen Bonding: The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets like enzymes and receptors. patsnap.com

Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic degradation (hydrolysis) than an amide bond, which can extend the duration of a drug's action in the body. researchgate.net

Diverse Biological Activities: The incorporation of a sulfamoyl group has led to drugs with a wide array of therapeutic applications. researchgate.netajchem-b.com

| Therapeutic Class | Mechanism/Example Area | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial folate synthesis (e.g., Sulfamethoxazole). ajchem-b.comnih.gov | |

| Anticancer | Carbonic anhydrase inhibition and other mechanisms. researchgate.netajchem-b.com | |

| Anticonvulsant | Used in the management of epilepsy. nih.gov | |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov | |

| Antidiabetic | Found in sulfonylurea drugs used to control blood sugar. researchgate.netajchem-b.com | |

| Antiviral | Exhibits activity against various viruses. researchgate.netajchem-b.com | |

| Diuretic | Key component of thiazide and loop diuretics used for hypertension. ajchem-b.com |

Rationale for Focused Research on 2,6-Dimethyl-3-sulfamoylbenzoic acid as a Chemical Entity

While extensive literature exists for substituted benzoic acids and sulfamoyl-containing compounds individually, focused research on the specific molecule This compound represents a logical convergence of established synthetic strategies. The rationale for its investigation can be understood by dissecting its structural components.

The 2,6-Dimethylbenzoic Acid Scaffold: This core structure is a known building block in organic synthesis. nih.govchemsynthesis.com Derivatives of 2,6-dimethylbenzoic acid have been utilized in the preparation of agents with anti-inflammatory and antirheumatic properties. chemicalbook.com The two methyl groups at the ortho positions (2 and 6) to the carboxylic acid create significant steric hindrance. This steric shielding can influence the molecule's conformation, reactivity, and interaction with biological targets, potentially leading to increased selectivity or novel modes of action compared to less hindered analogues.

The 3-Sulfamoyl Substituent: Placing the pharmacologically active sulfamoyl group at the 3-position (meta to the carboxyl group) introduces the versatile properties detailed in the previous section. This functionalization adds potent hydrogen bonding capabilities and the potential for a wide range of biological activities, from antimicrobial to anticancer. researchgate.netajchem-b.com

The focused research on this compound is therefore driven by a rational drug design approach. It aims to create a novel chemical entity by merging the distinct features of a sterically hindered benzoic acid derivative with the proven, multifaceted pharmacophoric character of the sulfamoyl group. The hypothesis is that this specific combination could yield a molecule with unique and potentially enhanced biological activity, building upon the known anti-inflammatory profile of the core scaffold while exploring the broader therapeutic possibilities offered by the sulfonamide moiety.

| Structural Component | Position | Potential Contribution to Chemical Properties |

|---|---|---|

| Carboxylic Acid | 1 | Primary acidic center, key site for salt formation and hydrogen bonding. |

| Methyl Groups | 2 and 6 | Provide steric hindrance, influencing molecular conformation and receptor binding selectivity. |

| Sulfamoyl Group | 3 | Introduces strong hydrogen bonding capacity and acts as a versatile pharmacophore associated with diverse biological activities. patsnap.comajchem-b.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

2,6-dimethyl-3-sulfamoylbenzoic acid |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |

InChI Key |

RTFULVGIEXRQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 2,6 Dimethyl 3 Sulfamoylbenzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2,6-Dimethyl-3-sulfamoylbenzoic acid suggests a straightforward disconnection strategy. The sulfamoyl group can be disconnected to its precursor, a sulfonyl chloride, which in turn is derived from the starting material, 2,6-dimethylbenzoic acid. This approach is based on well-established and reliable chemical transformations.

The key bond disconnection is the C-S bond of the sulfamoyl group, leading back to 2,6-dimethylbenzoic acid and the conceptual synthons for the sulfamoyl group. This retrosynthetic pathway is outlined below:

This analysis identifies 2,6-dimethylbenzoic acid as a logical and commercially available starting material. The primary synthetic challenges are the regioselective introduction of the sulfonyl chloride group at the C-3 position and the subsequent amination.

Classical Synthetic Approaches for Substituted Benzoic Acids and Sulfonamides

The forward synthesis, based on the retrosynthetic analysis, relies on classical methods for the functionalization of benzoic acids and the formation of sulfonamides.

The synthesis of substituted benzoic acids often involves electrophilic aromatic substitution on a substituted benzene (B151609) ring, followed by oxidation of an alkyl side chain or another functional group to a carboxylic acid. In the case of this compound, the starting material, 2,6-dimethylbenzoic acid, is readily available. Therefore, the primary functionalization strategy involves direct substitution onto the pre-existing benzoic acid ring system.

The directing effects of the substituents on the 2,6-dimethylbenzoic acid ring are crucial for predicting the outcome of electrophilic substitution. The two methyl groups at positions 2 and 6 are ortho, para-directing and activating. The carboxylic acid group is a meta-directing and deactivating group. The combined effect of these groups directs incoming electrophiles to the C-3 and C-5 positions. Steric hindrance from the ortho-methyl groups may influence the regioselectivity between these two positions.

The introduction of a sulfamoyl group is typically achieved through a two-step process: chlorosulfonation followed by amination.

Chlorosulfonation: This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. A common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction of 2,6-dimethylbenzoic acid with chlorosulfonic acid is expected to yield 3-(chlorosulfonyl)-2,6-dimethylbenzoic acid. The existence of this intermediate is supported by its entry in chemical databases such as PubChem.

Amination: The resulting sulfonyl chloride is then reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the sulfonamide. This nucleophilic substitution reaction at the sulfur atom is a standard and efficient method for the synthesis of sulfonamides.

The general reaction scheme is as follows:

Novel and Optimized Synthetic Pathways to this compound

While the classical approach is robust, modern synthetic methodologies offer potential for optimization, particularly in terms of regioselectivity, yield, and milder reaction conditions.

Achieving high regioselectivity in the sulfonation of 2,6-dimethylbenzoic acid is the key challenge. While the inherent directing effects of the methyl and carboxyl groups favor substitution at the C-3 and C-5 positions, achieving exclusive formation of the 3-substituted isomer may require specific strategies.

Advanced synthetic methods could employ directing groups to ensure high regioselectivity. For instance, the carboxylic acid could be temporarily converted to a more sterically demanding group to further disfavor substitution at the C-5 position, which is ortho to one of the methyl groups. Alternatively, the use of specific catalysts or sulfonation reagents could enhance the preference for the less sterically hindered C-3 position.

Below is a table summarizing potential reagents and their expected outcomes for the chlorosulfonation step:

| Reagent | Expected Outcome | Potential Advantages |

| Chlorosulfonic acid (ClSO₃H) | Mixture of 3- and 5-isomers | Readily available, powerful sulfonating agent |

| Sulfur trioxide (SO₃) in aprotic solvent | Sulfonic acid, potential for better regioselectivity | Milder conditions, may reduce side reactions |

| Metal-catalyzed C-H sulfonation | Direct C-H functionalization | High regioselectivity, atom economy |

The target molecule, this compound, is achiral, and its synthesis does not involve the creation of any stereocenters. Therefore, stereochemical control is not a relevant consideration in its synthesis.

Catalyst-Mediated Synthesis Approaches

Catalyst-mediated synthesis offers significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. For the synthesis of sulfonamides, various catalytic systems have been developed. A key step in the synthesis of this compound would be the formation of the sulfonamide group.

One prominent catalyst-mediated approach for the formation of C-S bonds, a crucial step in many sulfonamide syntheses, involves transition metal catalysis. For instance, rhodium-catalyzed reactions have been effectively used in the synthesis of sulfoximines through the coupling of sulfenamides with diazo compounds. nih.govresearchgate.net While this produces a different sulfur functionality, the underlying principle of using a metal carbene to form a new bond at the sulfur atom is a valuable concept. Adapting such a strategy would require the synthesis of an appropriate sulfenamide (B3320178) precursor of 2,6-dimethylbenzoic acid.

The general catalytic cycle for such a transformation often involves the reaction of a diazo compound with the catalyst to form a metal carbenoid. nih.gov This intermediate is then attacked by the sulfur-containing nucleophile, leading to the formation of the desired product and regeneration of the catalyst. nih.gov The choice of catalyst, particularly the ligands coordinated to the metal center, is crucial for achieving high yields and, in the case of chiral molecules, high enantioselectivity. nih.govresearchgate.net

Below is a table summarizing general catalyst-mediated approaches for sulfonamide and related compound synthesis that could be explored for this compound.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Rhodium(II) carboxylates | Sulfenamides and diazo compounds | Sulfilimines (precursors to sulfoximines) | High efficiency, mild conditions, potential for asymmetric synthesis. nih.govresearchgate.net |

It is important to note that the direct catalytic sulfonamidation of an activated aromatic ring, such as a derivative of 2,6-dimethylbenzoic acid, is another potential avenue. This would involve the use of a suitable sulfonamidating agent in the presence of a catalyst that can facilitate the C-H activation and subsequent C-S bond formation.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of paramount importance to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be implemented.

Use of Greener Solvents: Traditional organic solvents often used in sulfonamide synthesis, such as dichloromethane, DMF, and DMSO, are associated with environmental and health concerns. researchgate.net A key green chemistry principle is the replacement of these solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its safety and low environmental impact. mdpi.com Research has demonstrated the successful synthesis of sulfonamides in water, often leading to simplified workup procedures where the product can be isolated by simple filtration. researchgate.netmdpi.com Other green solvent options include polyethylene (B3416737) glycol (PEG), which is biodegradable and can be easily removed and recycled. acs.org

Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy is a cornerstone of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. For instance, a one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates has been developed, where the amine is generated in situ. researchgate.net

Use of Safer Reagents: The traditional synthesis of sulfonamides often relies on the use of highly reactive and toxic reagents like sulfonyl chlorides and thionyl chloride. researchgate.netgoogle.com Green chemistry encourages the use of safer and more stable alternatives. Sodium sulfinates have been explored as a stable and less hazardous sulfur source for sulfonamide synthesis. researchgate.net Another approach involves the in situ generation of sulfonyl chlorides from thiols using a milder oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), followed by reaction with an amine. rsc.orgresearchgate.net Recently, a method for converting thiols and disulfides to sulfonyl fluorides using SHC5® and potassium fluoride (B91410) has been reported as a safe and low-cost alternative, producing only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com

Energy Efficiency: The use of catalyst-mediated reactions, as discussed in the previous section, often allows for lower reaction temperatures and pressures, contributing to energy efficiency. Furthermore, exploring alternative energy sources such as microwave irradiation or photochemical methods can sometimes lead to faster reactions and reduced energy consumption compared to conventional heating. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Derivatization of 2,6 Dimethyl 3 Sulfamoylbenzoic Acid

Reactions at the Carboxyl Group

The carboxyl group is a primary site for derivatization, though its reactivity is significantly modulated by the adjacent methyl groups. These groups sterically shield the carboxyl carbon from nucleophilic attack, often necessitating more forcing reaction conditions or specialized reagents to achieve transformations.

Esterification and Amidation Reactions

Esterification:

Direct esterification of 2,6-Dimethyl-3-sulfamoylbenzoic acid with an alcohol under typical Fischer esterification conditions (acid catalysis) is expected to be slow and inefficient due to steric hindrance. masterorganicchemistry.comrug.nl The bulky methyl groups impede the approach of the alcohol nucleophile to the protonated carbonyl carbon.

To overcome this steric barrier, more potent activation methods are generally required. The Yamaguchi esterification, which proceeds via the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, is a suitable method for esterifying sterically hindered acids. organic-chemistry.org This intermediate is more reactive and less sterically demanding, allowing for subsequent reaction with an alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another approach involves the use of powerful alkylating agents such as trialkyl phosphates, which have been shown to esterify hindered carbocyclic carboxylic acids. google.com

Amidation:

Similar to esterification, direct amidation with amines is challenging. The formation of an ammonium (B1175870) carboxylate salt occurs readily, but thermal condensation to the amide requires high temperatures that might not be compatible with the sulfamoyl group. sciepub.com Therefore, the use of coupling agents is the preferred method. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid to form a reactive intermediate that is readily attacked by an amine to furnish the corresponding amide. libretexts.orgbohrium.commdpi.com

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, then Methanol, DMAP | Methyl 2,6-dimethyl-3-sulfamoylbenzoate |

| Amidation | Benzylamine | EDCI, HOBt, DMF | N-Benzyl-2,6-dimethyl-3-sulfamoylbenzamide |

Anhydride Formation and Related Transformations

The formation of a symmetric anhydride from two molecules of this compound by thermal dehydration is generally not a practical method. libretexts.org A more common approach is the reaction of the carboxylic acid with a reactive acylating agent, such as a less hindered acid chloride or anhydride, to form a mixed anhydride. For instance, reaction with acetyl chloride or acetic anhydride could yield a mixed acetyl anhydride. Symmetrical anhydrides can also be prepared from carboxylic acids using dehydrating agents, though this can be challenging for sterically hindered acids. organic-chemistry.org

The carboxylic acid can be converted to the corresponding acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The steric hindrance from the ortho methyl groups may require elevated temperatures for this transformation to proceed at a reasonable rate. The resulting 2,6-dimethyl-3-sulfamoylbenzoyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions than those required for the parent carboxylic acid. google.com

Table 2: Anhydride and Acid Chloride Formation

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), heat | 2,6-Dimethyl-3-sulfamoylbenzoyl chloride |

| Mixed Anhydride Formation | Acetyl chloride, Triethylamine | Acetic (2,6-dimethyl-3-sulfamoylbenzoic) anhydride |

Reduction Pathways and Products

The reduction of the carboxylic acid group in this compound to a primary alcohol (2-(hydroxymethyl)-3,4-dimethylbenzenesulfonamide) requires strong reducing agents. Due to the low reactivity of carboxylic acids towards reduction, powerful hydride donors such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) are typically necessary. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids and is generally chemoselective for the carboxyl group over many other functional groups, although it can also reduce the sulfonamide under certain conditions. The steric hindrance around the carboxyl group is less of a factor for small reducing agents like LiAlH₄ or BH₃.

Transformations Involving the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) offers another site for chemical modification, primarily through reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation. The reaction typically involves deprotonation of the sulfonamide with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govnih.gov This results in the formation of an N-alkylated sulfonamide. Dialkylation is also possible under more forcing conditions.

N-Acylation:

N-acylation of the sulfonamide can be achieved by reacting it with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. researchgate.net For example, treatment with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding N-acetylsulfonamide. Direct acylation with a carboxylic acid can also be accomplished using coupling agents, similar to the amidation of the carboxyl group. rsc.org

Table 3: N-Alkylation and N-Acylation of the Sulfamoyl Group

| Transformation | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Potassium Carbonate (K₂CO₃), DMF | 2,6-Dimethyl-3-(N-methylsulfamoyl)benzoic acid |

| N-Acylation | Acetyl Chloride | Pyridine | 3-(N-Acetylsulfamoyl)-2,6-dimethylbenzoic acid |

Sulfonamide Hydrolysis and Rearrangements

The sulfonamide bond is generally stable to hydrolysis under neutral conditions. researchgate.net However, it can be cleaved under strong acidic or basic conditions, although this often requires harsh conditions and prolonged reaction times. Acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. researchgate.net Basic hydrolysis proceeds by direct nucleophilic attack on the sulfur. Given the potential for concurrent hydrolysis of an ester or amide derivative, selective cleavage can be challenging. There are no commonly reported rearrangements specifically involving the sulfamoyl group of this type of compound under typical synthetic conditions.

Aromatic Ring Modifications

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

For electrophilic aromatic substitution (EAS), the outcome of the reaction is determined by the cumulative electronic effects of the substituents. The directing effects of the functional groups on this compound are as follows:

Methyl groups (-CH₃): These are activating, ortho, para-directing groups due to their electron-donating inductive and hyperconjugation effects.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Sulfamoyl group (-SO₂NH₂): This is also a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl moiety.

In this compound, the positions on the aromatic ring are C1 (with COOH), C2 (with CH₃), C3 (with SO₂NH₂), C4, C5, and C6 (with CH₃). The available positions for substitution are C4 and C5.

The directing effects of the substituents can be summarized as follows:

The -COOH group at C1 directs incoming electrophiles to the C5 position.

The -CH₃ group at C2 directs to the C4 and C6 positions (C6 is already substituted).

The -SO₂NH₂ group at C3 directs to the C5 position (relative to itself, which corresponds to C1 and C5 on the ring).

The -CH₃ group at C6 directs to the C2 and C4 positions (C2 is already substituted).

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. Both the carboxylic acid (as a carboxylate in situ) and the sulfonamide groups are known to be effective DMGs.

In the case of this compound, there are two potential sites for ortho metalation:

The C4 position is ortho to the sulfamoyl group at C3.

The C2 and C6 positions are ortho to the carboxylic acid group, but these are already substituted with methyl groups.

Therefore, the most probable site for directed ortho metalation would be the C4 position, directed by the sulfamoyl group at C3. The deprotonation at this position would be followed by quenching with an electrophile to introduce a new substituent specifically at C4. The carboxylic acid group would first be deprotonated by the strong base, and the resulting carboxylate would be a less effective DMG than the sulfonamide in this specific substitution pattern.

Reactivity of Methyl Groups (if applicable)

The two methyl groups on the aromatic ring are benzylic and thus exhibit enhanced reactivity compared to alkyl groups not attached to an aromatic system.

Benzylic Oxidation and Halogenation

Benzylic Oxidation: The methyl groups of this compound are susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize benzylic carbons that bear at least one hydrogen atom. masterorganicchemistry.comlibretexts.org Treatment of this compound with such reagents under harsh conditions would likely lead to the oxidation of one or both methyl groups to carboxylic acid groups, yielding a polycarboxylic acid derivative. The precise outcome would depend on the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent.

Benzylic Halogenation: The methyl groups can also undergo free-radical halogenation at the benzylic position. libretexts.org This reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂). This would result in the substitution of one or more benzylic hydrogens with a halogen atom, forming the corresponding benzylic halide(s). The resulting benzylic halides are versatile synthetic intermediates that can be used in a variety of subsequent nucleophilic substitution and elimination reactions.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Reagents | Predicted Major Product(s) | Section |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | 4-Bromo-2,6-dimethyl-3-sulfamoylbenzoic acid | 3.3.1 |

| Directed Ortho Metalation | 1. n-BuLi, 2. Electrophile (E⁺) | 4-E-2,6-dimethyl-3-sulfamoylbenzoic acid | 3.3.3 |

| Benzylic Oxidation | KMnO₄, heat | 2,6-Dicarboxy-3-sulfamoylbenzoic acid derivative | 3.4.1 |

| Benzylic Halogenation | NBS, light | 2-(Bromomethyl)-6-methyl-3-sulfamoylbenzoic acid and/or 2,6-bis(bromomethyl)-3-sulfamoylbenzoic acid | 3.4.1 |

Condensation Reactions of this compound

The chemical reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the sulfonamide. The carboxylic acid moiety, in particular, is a prime site for condensation reactions, a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org These reactions are fundamental for the derivatization of this compound, enabling the synthesis of a wide array of esters and amides.

Amide Formation (Amidation)

The condensation of the carboxylic acid group of this compound with primary or secondary amines yields N-substituted 2,6-dimethyl-3-sulfamoylbenzamides. The direct reaction between a carboxylic acid and an amine can be challenging as the basic amine may deprotonate the carboxylic acid to form a stable and unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction is often either heated to high temperatures (above 100°C) to drive off water or, more commonly, facilitated by the use of coupling agents at milder temperatures. libretexts.org

Coupling agents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic amine. libretexts.orghighfine.com A variety of condensing agents are employed for this purpose, including carbodiimides (e.g., DCC, EDCI) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). highfine.comnih.gov For instance, the synthesis of structurally similar sulfamoylbenzamide derivatives has been effectively achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov This method is highly efficient for forming the amide bond under gentle conditions.

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Coupling Agent/Base | Product |

| This compound | Primary/Secondary Amine (R-NH₂) | HATU / DIPEA | N-substituted 2,6-dimethyl-3-sulfamoylbenzamide |

This table illustrates a general reaction scheme for the synthesis of amide derivatives from this compound using a common peptide coupling agent.

Ester Formation (Esterification)

The reaction of this compound with an alcohol in the presence of a strong acid catalyst results in the formation of a corresponding ester. This specific type of condensation reaction is known as the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk The process is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or tosic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted to the product side by using the alcohol as the solvent (i.e., in large excess) or by removing the water as it is formed. masterorganicchemistry.comchemguide.co.uk

Table 2: General Fischer-Speier Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alcohol (R-OH) | Strong Acid (e.g., H₂SO₄) | Alkyl 2,6-dimethyl-3-sulfamoylbenzoate |

This table outlines the general conditions for the Fischer-Speier esterification of this compound to produce its ester derivatives.

Advanced Spectroscopic and Structural Investigations of 2,6 Dimethyl 3 Sulfamoylbenzoic Acid and Its Derivatives

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information regarding the atomic arrangement of a molecule in the solid state. For substituted benzoic acids, this technique is crucial for understanding how different substituent patterns influence molecular conformation and supramolecular assembly. While the specific crystal structure of 2,6-dimethyl-3-sulfamoylbenzoic acid is not publicly available, extensive studies on closely related analogs, such as 2,6-disubstituted benzoic acids, offer significant insights into its likely solid-state behavior. nih.govgla.ac.uknih.gov

In the solid state, the conformation of this compound is expected to be significantly influenced by steric hindrance. The two methyl groups at the ortho positions (C2 and C6) force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.govnih.gov This is a common feature in 2,6-disubstituted benzoic acids. For instance, in the crystal structure of 2,6-dimethoxybenzoic acid, the carboxy group is twisted away from the benzene ring plane by a substantial angle. nih.gov Similarly, 2,6-dibromo-3,4,5-trimethoxybenzoic acid shows a nearly perpendicular orientation of the carboxylic acid group relative to the aromatic ring. nih.gov This pronounced out-of-plane rotation is a direct consequence of minimizing steric repulsion between the bulky ortho-substituents and the carboxylic acid group.

Hydrogen bonds are the dominant intermolecular forces that dictate the supramolecular architecture of carboxylic acids and sulfonamides in the crystalline state. For this compound, several strong hydrogen bond donors (the carboxylic acid -OH and the sulfamoyl -NH₂) and acceptors (the carboxylic carbonyl oxygen and the sulfonyl oxygens) are present.

The most common hydrogen-bonding motif for carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O bonds between the carboxyl groups of two adjacent molecules. nih.gov However, the presence of other strong hydrogen-bonding groups, like the sulfamoyl moiety, can lead to more complex and extended networks. nih.gov It is highly probable that the sulfamoyl group's N-H bonds would engage in hydrogen bonding with the sulfonyl or carbonyl oxygen atoms of neighboring molecules, resulting in the formation of chains or layered sheets. nih.gov For example, crystal structures of related compounds often reveal extensive two-dimensional layered structures held together by a system of O-H···O and N-H···O hydrogen bonds. nih.gov The interplay between the carboxylic acid dimer formation and the hydrogen bonding potential of the sulfamoyl group would be a key determinant of the final crystal packing arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. bohrium.comemerypharma.com

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals for this compound can be achieved through a combination of one-dimensional and two-dimensional NMR experiments. emerypharma.comresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the different types of protons. The two aromatic protons would appear as a pair of doublets in the aromatic region (typically 7-8.5 ppm), with their specific chemical shifts influenced by the electron-withdrawing nature of the adjacent sulfamoyl and carboxyl groups. docbrown.info The two methyl groups at the C2 and C6 positions are chemically equivalent due to fast rotation (on the NMR timescale at room temperature) and would likely appear as a single sharp peak in the upfield region (around 2.0-2.5 ppm). chemicalbook.com The protons of the sulfamoyl (-SO₂NH₂) group and the carboxylic acid (-COOH) group are acidic and their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O. Their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the downfield region (165-185 ppm). The six aromatic carbons would have chemical shifts between 120-150 ppm, with the carbons directly attached to substituents (C1, C2, C3, C6) showing distinct shifts from the protonated carbons (C4, C5). chemicalbook.com The two methyl carbons would appear at a much higher field (15-25 ppm).

2D NMR: To unambiguously assign these signals, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this molecule, it would show a cross-peak between the two coupled aromatic protons, confirming their adjacency on the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the C1, C2, and C6 carbons, and from the aromatic protons to neighboring quaternary carbons, allowing for the complete assignment of the carbon skeleton. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on analogous structures and general chemical shift theory. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| COOH | 10-13 (broad) | 168-175 | C1, C2 |

| C1 | - | 135-140 | H5 |

| C2 | - | 138-143 | H4, 2-CH₃ |

| C3 | - | 140-145 | H4, H5 |

| C4 | 7.5-7.8 (d) | 128-132 | C2, C3, C5, C6 |

| C5 | 7.9-8.2 (d) | 130-134 | C1, C3, C4 |

| C6 | - | 136-141 | H5, 6-CH₃ |

| 2-CH₃ | 2.2-2.5 (s) | 18-22 | C1, C2, C6 |

| 6-CH₃ | 2.2-2.5 (s) | 18-22 | C1, C2, C6 |

| SO₂NH₂ | 7.0-8.0 (broad) | - | - |

The structure of this compound features several bonds around which rotation may be restricted, particularly at lower temperatures. These include the C(aryl)-C(OOH) bond and the C(aryl)-S(O₂NH₂) bond. Steric hindrance from the ortho methyl groups can create a significant energy barrier to free rotation around these bonds. researchgate.netst-andrews.ac.uknih.gov

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.netnih.gov If the rotational barrier is high enough, cooling the sample may slow the rotation to the point where distinct signals for different conformers (rotamers) can be observed in the NMR spectrum. As the temperature is increased, these separate signals will broaden and eventually coalesce into a single, averaged signal. nih.gov The temperature at which coalescence occurs (Tc), along with the frequency difference between the signals at low temperature (Δν), can be used to calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation. researchgate.netst-andrews.ac.uk Such studies would provide quantitative data on the conformational flexibility of the carboxylic acid and sulfamoyl groups, offering deeper insight into the molecule's dynamic behavior in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. surfacesciencewestern.com These techniques are highly effective for identifying functional groups and can also offer insights into hydrogen bonding and molecular conformation. mdpi.comresearchgate.netnih.gov The spectra of this compound would be rich with characteristic bands corresponding to its various functional moieties.

Carboxylic Acid Group: This group gives rise to several prominent bands. The O-H stretching vibration of the hydrogen-bonded acid typically appears as a very broad band in the FT-IR spectrum, often centered in the 3300-2500 cm⁻¹ region. mdpi.comrasayanjournal.co.in The C=O (carbonyl) stretching vibration is a very strong and sharp band in the FT-IR spectrum, usually found between 1720-1680 cm⁻¹ for dimeric carboxylic acids. scialert.net

Sulfamoyl Group: The N-H stretching vibrations of the -SO₂NH₂ group are expected to produce two distinct bands in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. nih.gov The S=O (sulfonyl) group also has characteristic strong stretching vibrations, typically appearing as two bands for asymmetric and symmetric stretching in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Aromatic Ring and Methyl Groups: The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the methyl groups occur in the 3000-2850 cm⁻¹ range. mdpi.com

The positions and shapes of the O-H and N-H stretching bands can be particularly informative about the extent and nature of hydrogen bonding in both solid and solution phases. ucl.ac.uk A comparison between FT-IR and Raman spectra can also be useful, as some vibrational modes may be more active in one technique than the other due to selection rules. surfacesciencewestern.com

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges. The exact positions can vary based on the physical state (solid/solution) and intermolecular interactions.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1720-1680 | Very Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1440-1395, 1300-1200 | Medium-Strong |

| Sulfamoyl | N-H asymmetric stretch | ~3350 | Medium-Strong |

| Sulfamoyl | N-H symmetric stretch | ~3250 | Medium-Strong |

| Sulfonyl | S=O asymmetric stretch | 1370-1330 | Strong |

| Sulfonyl | S=O symmetric stretch | 1180-1160 | Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Weak |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Variable |

| Methyl Groups | C-H stretch | 3000-2850 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about a molecule's mass and its structural components through ionization and subsequent fragmentation. For this compound (Molecular Formula: C₉H₁₁NO₄S, Molecular Weight: 229.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 229, confirming the molecular weight.

Beyond simple identification, the fragmentation pattern provides a roadmap of the molecule's structure. The fragmentation of aromatic sulfonamides and benzoic acids involves several characteristic pathways. nih.govnih.gov One of the most diagnostic fragmentation pathways for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a significant peak at [M - 64]⁺. nih.govresearchgate.net This rearrangement is a hallmark of this class of compounds.

The carboxylic acid function also directs fragmentation. Common losses include the hydroxyl radical (-OH) to give a peak at [M - 17]⁺ (m/z 212), and the entire carboxyl group as a radical (-COOH) leading to a peak at [M - 45]⁺ (m/z 184). The cleavage of the bond between the aromatic ring and the carboxyl group can result in the formation of a benzoyl-type cation or the loss of the substituted phenyl group.

Further fragmentation can occur from these primary fragments. For instance, the [M - 17]⁺ ion can subsequently lose carbon monoxide (CO) to yield an ion at m/z 184. Cleavage of the Ar-S bond or the S-N bond within the sulfamoyl group can also generate characteristic fragment ions.

A summary of the predicted key fragmentation patterns is presented below.

| m/z Value | Ion Structure / Neutral Loss | Fragmentation Pathway |

| 229 | [M]⁺ | Molecular Ion |

| 212 | [M - OH]⁺ or [M - 17]⁺ | Loss of hydroxyl radical from carboxyl group |

| 184 | [M - COOH]⁺ or [M - 45]⁺ | Loss of carboxyl radical |

| 165 | [M - SO₂]⁺ | Loss of sulfur dioxide via rearrangement |

| 150 | [M - SO₂NH]⁺ | Cleavage of Ar-S bond |

| 105 | [C₇H₅O]⁺ (Toluoyl cation) | Fragmentation of the aromatic ring and carboxyl group |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Fragmentation of the aromatic ring |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The spectrum of this compound is dominated by the substituted benzene ring, which acts as a chromophore.

Benzoic acid itself typically exhibits two main absorption bands, often referred to as the B-band (for benzenoid) and C-band. rsc.orgresearchgate.net These arise from π → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. rsc.org The B-band is an intense absorption usually found around 230 nm, while the C-band, which shows fine structure, appears at longer wavelengths, typically around 270-280 nm. cdnsciencepub.comsielc.com

The substituents on the benzene ring—two methyl groups and a sulfamoyl group—act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε). However, the presence of two methyl groups at the ortho positions (2 and 6) relative to the carboxylic acid is particularly significant. This substitution pattern can cause steric hindrance, potentially forcing the carboxyl group to twist out of the plane of the benzene ring. cdnsciencepub.com Such a loss of planarity would disrupt the conjugation between the carbonyl group and the aromatic π-system. This disruption typically leads to a hypsochromic shift (blue shift, to shorter wavelength) and a hypochromic effect (decrease in absorption intensity) for the main absorption bands compared to a planar analogue. cdnsciencepub.com

The sulfamoyl and methyl groups themselves will also influence the electronic environment, but the steric effect from the 2,6-dimethyl substitution is expected to be a dominant factor in the final appearance of the UV-Vis spectrum. The expected electronic transitions are primarily π → π, originating from the aromatic system. Weaker n → π transitions, associated with the non-bonding electrons on the oxygen atoms of the carboxyl and sulfamoyl groups, may also be present but are often obscured by the more intense π → π* bands.

| Transition Type | Chromophore | Expected λ_max Region (nm) | Notes |

| π → π | Substituted Benzene Ring / Carbonyl | ~230-240 (B-band) | Intense absorption. Position likely blue-shifted due to steric hindrance from 2,6-dimethyl groups. |

| π → π | Substituted Benzene Ring | ~270-280 (C-band) | Lower intensity, may show fine structure. Also susceptible to shifts due to steric effects. |

| n → π* | C=O, S=O | Longer wavelength, >280 | Very low intensity, often not observed or masked by stronger bands. |

Computational and Theoretical Chemistry Studies on 2,6 Dimethyl 3 Sulfamoylbenzoic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like 2,6-Dimethyl-3-sulfamoylbenzoic acid, which has rotatable bonds associated with the carboxyl and sulfamoyl groups, multiple conformers can exist.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. By systematically rotating key dihedral angles and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the relative energies of different conformers and helps identify the most stable, lowest-energy conformation, which is likely to be the most populated at equilibrium. Such studies are vital for understanding how molecular shape influences physical properties and biological activity. Although specific conformational analysis studies for this compound are not found in the searched literature, this is a standard technique applied to substituted benzoic acids to understand the orientation of substituents relative to the ring. ucl.ac.uk

Reaction Mechanism Studies (Computational)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, providing detailed information about intermediate structures and transition states.

A key part of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate.

Prediction of Reaction Pathways and Selectivity

There are no available computational studies in the reviewed literature that specifically predict the reaction pathways or selectivity for the synthesis or degradation of this compound. Theoretical chemistry approaches, such as Density Functional Theory (DFT), are commonly used to model reaction mechanisms, transition states, and energy barriers, thereby predicting the most likely chemical pathways and the selectivity of reactions (regioselectivity, stereoselectivity). However, such analyses have not been published for this specific compound.

Ligand-Based and Structure-Based Computational Design Principles (Chemical Scaffold Focus)

The concept of a molecular scaffold is central to medicinal chemistry and computational drug design, where a core structure is modified to create a library of compounds with desired properties. nih.govrsc.orgarxiv.orgmdpi.com While the this compound structure could theoretically serve as a chemical scaffold, there is no evidence in the scientific literature of it being utilized in this capacity for either ligand-based or structure-based design studies. General principles of scaffold-based design are well-established, but their application to this specific molecule has not been documented. nih.govrsc.orgarxiv.org

Pharmacophore Modeling and Virtual Screening for Chemical Library Design

Pharmacophore modeling identifies the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. pharmacophorejournal.comdovepress.comresearchgate.netdergipark.org.tr A pharmacophore model can be used as a 3D query to screen large chemical databases (virtual screening) to identify new molecules that are likely to be active. dovepress.comresearchgate.net There are no published studies where the this compound structure was used as a basis for developing a pharmacophore model or in virtual screening campaigns to design chemical libraries.

QSAR Studies for Chemical Properties (e.g., reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the quantitative chemical properties of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are used to predict the activity of new, unsynthesized compounds. A literature review found no QSAR studies conducted on a series of compounds that include this compound to predict its chemical properties, such as reactivity. QSAR studies have been performed on other classes of benzoic acid derivatives, but the specific substitution pattern of the target compound is not represented in this available research. nih.gov

Applications of 2,6 Dimethyl 3 Sulfamoylbenzoic Acid in Synthetic Chemistry and Materials Science Excluding Clinical

Role as a Key Intermediate in Multi-step Organic Synthesis

The bifunctional nature of 2,6-Dimethyl-3-sulfamoylbenzoic acid, containing both a carboxylic acid and a sulfonamide group, positions it as a versatile intermediate in multi-step organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective transformations to build more complex molecular architectures.

Precursor for Complex Organic Frameworks

While this compound is not prominently featured in the literature as a primary building block for well-defined metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), its structural motifs are relevant. The substituted benzoic acid core is a common component in ligands used for such framework materials. In principle, the carboxylic acid can coordinate to metal centers, and the sulfonamide group can engage in hydrogen bonding to direct the assembly of supramolecular structures or be used as a reactive site for post-synthetic modification. Its primary role, however, remains as an intermediate for discrete, complex molecules rather than extended, porous frameworks. For instance, the general synthetic strategy for related sulfamoylbenzoic acids involves the reaction of a p-carboxybenzenesulphonyl chloride with an appropriate amine, highlighting the modularity of this class of compounds in building larger structures. researchgate.net

Chiral Auxiliary (if applicable)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific orientation, after which it is removed. wikipedia.orgyork.ac.uk This strategy is a powerful tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com Common chiral auxiliaries are themselves optically active, often derived from natural sources like amino acids or terpenes. scielo.org.mxresearchgate.net

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Consequently, it cannot function as a chiral auxiliary in its native form. There are no reports in the scientific literature describing its derivatization into a chiral form for use as an auxiliary in asymmetric synthesis.

Scaffold for Chemical Library Synthesis

In chemical biology and drug discovery, a scaffold is a core molecular structure upon which various substituents are attached to create a collection of related compounds, known as a chemical library. mdpi.comresearchgate.net The systematic modification of a central scaffold allows for the exploration of a wide chemical space to identify molecules with desired properties. nih.gov this compound is a suitable scaffold for library synthesis due to its two distinct functional handles.

Design and Synthesis of Derivatives for Chemical Space Exploration

The structure of this compound offers at least two points of diversification for library synthesis. The carboxylic acid moiety can be converted into a variety of esters, amides, or other related functional groups. Simultaneously, the primary sulfonamide (-SO₂NH₂) group can be synthesized from or further functionalized into secondary or tertiary sulfonamides by reacting the corresponding sulfonyl chloride with a diverse set of primary or secondary amines. nih.gov This "libraries from libraries" approach allows for the rapid generation of numerous analogs from a single, advanced intermediate. nih.gov

Below is a representative table illustrating the potential for chemical space exploration by varying the amine component used to form the sulfonamide derivative from a precursor sulfonyl chloride.

| Entry | Amine Reagent | Resulting Sulfonamide Derivative Structure |

| 1 | Ammonia (B1221849) (NH₃) | -SO₂NH₂ |

| 2 | Methylamine (CH₃NH₂) | -SO₂NHCH₃ |

| 3 | Piperidine (C₅H₁₀NH) | -SO₂N(C₅H₁₀) |

| 4 | Aniline (C₆H₅NH₂) | -SO₂NHC₆H₅ |

| 5 | Morpholine (C₄H₉NO) | -SO₂N(C₄H₈O) |

Exploration of Structure-Activity Relationships in a Chemical Context

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its properties or activity. nih.gov In a non-clinical context, this could relate to catalytic efficiency, material properties, or binding affinity to a non-biological target. By synthesizing a library of derivatives from the this compound scaffold, one can systematically probe the effects of modifying specific parts of the molecule. researchgate.net

The following table outlines potential modifications to the scaffold and the predicted impact on its physicochemical properties.

| Modification Site | Example Modification | Predicted Physicochemical Effect |

| Sulfonamide Nitrogen | Alkylation (e.g., -NH₂ to -NHCH₃) | Increases lipophilicity; removes one H-bond donor site. |

| Carboxylic Acid | Esterification (e.g., -COOH to -COOCH₃) | Increases lipophilicity; removes strong H-bond donor; masks acidity. |

| Aromatic Ring | Addition of nitro group | Increases acidity of COOH and NH; electron-withdrawing. |

| Aromatic Ring | Addition of methoxy (B1213986) group | Decreases acidity of COOH and NH; electron-donating. |

Applications as Probes or Reagents in Mechanistic Investigations

Chemical probes are small molecules designed to interrogate complex systems, often by selectively interacting with a specific component to elucidate its function. In synthetic chemistry, reagents are sometimes used to probe reaction mechanisms, for example, by acting as traps for reactive intermediates or by providing a kinetic signature.

A review of the scientific literature indicates that this compound has not been specifically developed or widely utilized as a chemical probe or a diagnostic reagent for mechanistic investigations in organic or inorganic chemistry. Its functional groups are common, and it does not possess unique spectroscopic or reactive properties that would make it an obvious choice for such specialized applications.

Contribution to Novel Material Development

The molecular architecture of this compound makes it a candidate for the development of novel materials such as co-crystals and metal-organic frameworks (MOFs).

Co-crystals : Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. researchgate.netlookchem.comacs.orgacs.org The carboxylic acid and sulfonamide groups of this compound are both capable of forming strong hydrogen bonds, making this compound a promising component for co-crystal engineering. By co-crystallizing it with other molecules that have complementary hydrogen bonding sites, it may be possible to create new materials with tailored physicochemical properties, such as solubility, stability, and melting point. The formation of co-crystals with active pharmaceutical ingredients (APIs) is a common strategy in the pharmaceutical industry to improve the properties of drugs.

Metal-Organic Frameworks (MOFs) : MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. rsc.orgresearchgate.netresearchgate.netglobethesis.combrieflands.com The carboxylic acid group of this compound can act as a coordinating site for metal ions, making it a potential ligand for the synthesis of MOFs. The sulfamoyl and methyl groups would then be exposed within the pores of the MOF, influencing its properties, such as pore size, surface chemistry, and adsorption characteristics. By carefully selecting the metal ion and the synthesis conditions, it may be possible to construct MOFs with specific topologies and functionalities for applications in gas storage, separation, and catalysis.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of sulfamoylbenzoic acids typically involves a multi-step process, often beginning with the chlorosulfonation of a corresponding benzoic acid, followed by amination to form the sulfonamide. nih.govresearchgate.net For 2,6-Dimethyl-3-sulfamoylbenzoic acid, a plausible synthetic pathway would start from 2,6-dimethylbenzoic acid.

Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. This could involve:

Greener Solvents and Reagents: Replacing hazardous reagents like chlorosulfonic acid and traditional organic solvents with more sustainable alternatives.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate scalability.

Catalytic C-H Activation: A more advanced and atom-economical approach would be the direct C-H sulfamoylation of 2,6-dimethylbenzoic acid. This would circumvent the need for pre-functionalization and reduce waste, representing a significant leap in synthetic efficiency.

| Synthetic Step | Traditional Reagent/Condition | Potential Sustainable Alternative |

| Sulfonation | Chlorosulfonic Acid | SO3 complexes, milder sulfonating agents |

| Amination | Ammonia (B1221849)/amines in organic solvents | Aqueous ammonia, solvent-free conditions |

| Overall Process | Batch synthesis | Continuous flow synthesis, C-H activation |

Exploration of Unconventional Reactivity Patterns

The unique substitution pattern of this compound, with two ortho-methyl groups flanking the carboxylic acid, imposes significant steric hindrance. This feature, often seen as a synthetic challenge, can be leveraged to explore unconventional reactivity.

Future investigations could focus on:

Steric Hindrance-Directed Functionalization: The steric bulk of the methyl groups could direct reactions to less hindered positions on the aromatic ring or influence the conformation of the molecule, leading to novel derivatives.

Photocatalytic Functionalization: Recent advances have demonstrated the late-stage functionalization of sulfonamides through photocatalytically generated sulfonyl radical intermediates. acs.orgnih.gov Applying these methods to this compound could enable the introduction of a wide array of functional groups, creating a library of novel compounds with diverse properties. acs.orgnih.gov

Orthogonal Reactivity: The distinct reactivity of the carboxylic acid and sulfonamide groups allows for selective, or orthogonal, chemical modifications. For instance, the carboxylic acid could be converted to an ester or amide, while the sulfonamide nitrogen could be alkylated or acylated under different reaction conditions.

Integration with Advanced Catalytic Systems

Catalysis is a cornerstone of modern organic synthesis, and its integration into the synthesis and functionalization of this compound is a promising research avenue.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as decarboxylases for carboxylation reactions, could offer highly selective and environmentally friendly routes to this class of compounds. mdpi.com

Homogeneous and Heterogeneous Catalysis: Zeolite catalysts have been shown to be effective in the acylation of phenols with benzoic acids. mdpi.com Similar solid-acid catalysts could be explored for the synthesis of derivatives of this compound.

Metal-Organic Frameworks (MOFs): The carboxylic acid and sulfonamide moieties could serve as ligands for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Expansion of Chemical Scaffold Utility in Emerging Fields

The unique structural features of this compound make it an attractive scaffold for applications in burgeoning areas of chemical science.

Supramolecular Chemistry

The sulfonamide group is a versatile functional group for forming robust hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies. nih.gov The presence of both a hydrogen-bond donor (the sulfonamide N-H) and multiple acceptors (the sulfonyl and carboxyl oxygens) in this compound makes it an excellent candidate for designing complex, self-assembling systems. Future research could explore its use in the formation of:

Co-crystals: By combining it with other molecules, it may be possible to create co-crystals with tailored physical and chemical properties. nih.gov

Gels and Liquid Crystals: The directional interactions of the functional groups could be harnessed to create soft materials like gels and liquid crystals.

Coordination Polymers: The interaction of the sulfonamide and carboxylate groups with metal ions could lead to the formation of coordination polymers with interesting structural and functional properties. researchgate.net

Chemical Biology Probes

Small molecules that can be used to study biological processes are of immense value in chemical biology. The sulfonamide scaffold is present in many bioactive molecules and has been incorporated into fluorescent probes for biological imaging. nih.govmdpi.com

Future work could focus on developing this compound derivatives as:

Fluorescent Probes: By attaching a fluorophore to the scaffold, it may be possible to create probes that can visualize specific cellular components or processes. The sulfonamide group itself can be part of a fluorophore system. nih.govmdpi.com

Covalent Probes: The development of N-acyl-N-alkyl sulfonamides as covalent warheads for labeling proteins suggests that derivatives of this compound could be designed as targeted covalent inhibitors or probes for specific proteins. acs.org

pH Sensors: The carboxylic acid and sulfonamide groups have distinct pKa values, which could be exploited to design probes that respond to changes in pH within cellular compartments. Some sulfonamides have been identified as agents that can modulate organellar pH. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimethyl-3-sulfamoylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation of a benzoic acid derivative. For example, coupling 2,6-dimethylbenzoic acid with sulfamoyl chloride under anhydrous conditions (e.g., using DMF as a catalyst) is a standard approach. Reaction temperature (<60°C) and stoichiometric ratios (1:1.2 for sulfamoyl chloride) are critical to minimize side products like over-sulfonated derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm methyl groups (δ ~2.3–2.5 ppm) and sulfamoyl protons (δ ~7.1–7.3 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion [M-H] at m/z 257.1.

Cross-validation with elemental analysis (C, H, N, S) ensures structural integrity .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (~1.2 mg/mL at 25°C). Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80). Sonication (30 min) or heating (40–50°C) improves dissolution. Note: DMSO concentrations >1% may affect cellular assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (bloodstream) at 37°C. Use HPLC to monitor degradation products over 24–72 hours. For photostability, expose to UV light (λ = 320 nm) and analyze via LC-MS to identify photo-oxidation byproducts (e.g., sulfonic acid derivatives). Kinetic modeling (zero-/first-order) quantifies degradation rates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer : Variability often arises from assay conditions (e.g., cell line heterogeneity, incubation time). Systematically test:

- Dose-response curves : Use 8–12 concentration points in triplicate.

- Controls : Include positive controls (e.g., reference inhibitors) and solvent-only blanks.

- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. Cross-correlate with orthogonal assays (e.g., SPR for binding affinity vs. cellular inhibition) .

Q. What strategies mitigate interference from sulfamoyl group reactivity in biochemical assays?

- Methodological Answer : The sulfamoyl group may chelate metal ions or react with thiols. Pre-treat assay buffers with EDTA (1 mM) to sequester metal ions. For thiol-rich environments (e.g., glutathione in cell lysates), use alkylating agents (iodoacetamide) or include competitive inhibitors (e.g., sulfanilamide). Validate specificity via knockout/knockdown models .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of target proteins (e.g., carbonic anhydrase). Prioritize binding poses with sulfamoyl oxygen interactions at the active site zinc ion. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories. Compare with mutagenesis data to confirm critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.